molecular formula C14H14I2O2 B3192481 Iodonium, bis(4-methoxyphenyl)-, iodide CAS No. 6293-71-6

Iodonium, bis(4-methoxyphenyl)-, iodide

Cat. No.: B3192481
CAS No.: 6293-71-6
M. Wt: 468.07 g/mol
InChI Key: JDHVVMGGEIMMBA-UHFFFAOYSA-M
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Description

Iodonium, bis(4-methoxyphenyl)-, iodide is an organoiodine compound with the molecular formula C14H14I2O2. It is known for its utility in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of two 4-methoxyphenyl groups attached to an iodonium ion, with an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodonium, bis(4-methoxyphenyl)-, iodide typically involves the reaction of iodobenzene with 4-methoxyphenylboronic acid in the presence of an oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired iodonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Iodonium, bis(4-methoxyphenyl)-, iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often serving as an oxidizing agent.

    Reduction: It can also be reduced under specific conditions to yield different products.

    Substitution: The compound is known for its ability to undergo substitution reactions, where the iodonium ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide, peracetic acid, and various nucleophiles such as halides and amines. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted phenyl compounds, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

Iodonium, bis(4-methoxyphenyl)-, iodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is employed in the study of biological processes, including enzyme-catalyzed reactions and cellular signaling pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of iodonium, bis(4-methoxyphenyl)-, iodide involves the transfer of the iodonium ion to a nucleophile, resulting in the formation of a new chemical bond. The compound acts as an electrophile, with the iodonium ion serving as the reactive center. Molecular targets and pathways involved in its action include various nucleophilic species and reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Diphenyliodonium chloride
  • Bis(4-methylphenyl)iodonium hexafluorophosphate
  • Bis(4-bromophenyl)iodonium triflate

Uniqueness

Iodonium, bis(4-methoxyphenyl)-, iodide is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and stability. This structural feature distinguishes it from other iodonium compounds and can affect its behavior in various chemical reactions.

Properties

IUPAC Name

bis(4-methoxyphenyl)iodanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IO2.HI/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHVVMGGEIMMBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978749
Record name Bis(4-methoxyphenyl)iodanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-71-6
Record name Bis(4-methoxyphenyl)iodanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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